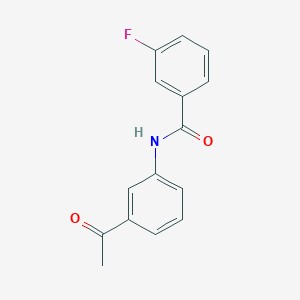

N-(3-acetylphenyl)-3-fluorobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry

The benzamide scaffold is a fundamental structural motif in the field of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. walshmedicalmedia.comresearchgate.net Benzamides are derivatives of benzoic acid and are characterized by a carboxamide group attached to a benzene (B151609) ring. This structural unit is considered a "privileged scaffold" because it can interact with a diverse range of biological targets with high affinity. nih.gov

The versatility of the benzamide core stems from several key features:

Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen), facilitating strong interactions with proteins and enzymes. researchgate.net

Structural Rigidity and Stability: The amide bond is relatively stable and planar, which helps to orient the attached chemical groups in a defined three-dimensional space, a crucial factor for specific receptor binding. researchgate.net

Synthetic Accessibility: The amide bond is readily formed through well-established synthetic methods, allowing for the straightforward creation of large libraries of derivatives for screening. mdpi.com

Due to these properties, benzamide derivatives have been successfully developed into drugs with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.comwalshmedicalmedia.com

Rationale for Investigating N-(3-acetylphenyl)-3-fluorobenzamide within the Chemical Biology Landscape

The specific structure of this compound presents a compelling case for investigation in chemical biology. The rationale is built upon the strategic placement of its functional groups, each contributing to its potential as a research tool or therapeutic lead.

The 3-acetyl Group: The acetyl group on the second phenyl ring serves as another key feature. It provides an additional point for potential hydrogen bonding and can influence the molecule's polarity and solubility. evitachem.com This group can also serve as a synthetic handle for further chemical modifications, allowing for the creation of more complex derivatives. evitachem.com

The combination of these features makes this compound an interesting candidate for screening against various biological targets, such as enzymes and receptors, where its unique electronic and steric properties could lead to specific inhibitory or modulatory effects. evitachem.com

Overview of Current Research Trajectories for Substituted Benzamides

Research into substituted benzamides is a dynamic and evolving field, with several key trajectories aimed at addressing unmet medical needs. Scientists are actively exploring this class of compounds for a variety of therapeutic applications.

One major area of focus is in neuroscience . Substituted benzamides have been investigated for their ability to modulate dopamine (B1211576) receptors, leading to their use as atypical antipsychotics and antidepressants. nih.govresearchgate.net Research continues to explore new derivatives for improved efficacy and side-effect profiles in treating conditions like schizophrenia and dysthymia. nih.govnih.gov

In oncology , benzamide derivatives are being studied as inhibitors of various enzymes crucial for cancer cell growth and survival. For instance, they are being developed as histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.net

Another significant trajectory is in the development of anti-infective agents . Researchers are synthesizing and testing novel benzamides for their activity against a range of pathogens, including bacteria, fungi, and parasites. researchgate.netnih.gov The goal is to develop new antimicrobial drugs to combat the growing problem of antibiotic resistance.

Finally, a prominent strategy involves using the benzamide scaffold to create multi-target compounds . This approach aims to design single molecules that can interact with multiple biological targets involved in a complex disease, such as Alzheimer's disease, where compounds are designed to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

The general research pathway for these compounds often involves the following steps:

Design and Synthesis: Creation of novel benzamide derivatives with specific substitutions. mdpi.comnih.gov

Biological Screening: Testing the compounds against specific enzymes, receptors, or cell lines. researchgate.net

Structure-Activity Relationship (SAR) Studies: Analyzing how different chemical substitutions affect biological activity to guide the design of more potent and selective compounds. mdpi.com

The study of molecules like this compound fits squarely within this research paradigm, serving as a probe to explore new therapeutic possibilities for the versatile benzamide class.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFRVOLIZNJTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl 3 Fluorobenzamide and Its Analogues

Retrosynthetic Analysis of N-(3-acetylphenyl)-3-fluorobenzamide

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection occurs at the amide C-N bond. This bond is a key structural feature, and its formation is a well-understood transformation in organic synthesis.

This disconnection yields two primary synthons: a nucleophilic amine component and an electrophilic carboxylic acid derivative component. These synthons correspond to the following readily available starting materials:

3-Aminoacetophenone (or 3-acetylphenylamine): This molecule provides the N-(3-acetylphenyl) portion of the target compound.

3-Fluorobenzoic acid or its derivatives: This serves as the precursor to the 3-fluorobenzoyl moiety.

The forward synthesis, therefore, involves the coupling of these two precursors to form the desired amide linkage. The simplicity of this retrosynthetic route makes it an attractive and efficient strategy for accessing this compound and a wide array of its structural analogues.

Development of Synthetic Routes for this compound

The forward synthesis of this compound hinges on the effective formation of the amide bond between the two key precursors identified in the retrosynthetic analysis.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid component. Several robust and widely employed strategies are available for this transformation. evitachem.com

One common approach is the use of coupling agents . Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate amide bond formation under mild conditions. evitachem.com These reagents activate the carboxyl group of the benzoic acid derivative, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.

Another prevalent strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . Treatment of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride. This highly electrophilic species readily reacts with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to afford the desired amide in high yield.

The choice of synthetic strategy often depends on factors such as the scale of the reaction, the presence of other functional groups in the starting materials, and the desired purity of the final product.

In the context of synthesizing this compound, the specific precursors are 3-acetylphenylamine and a derivative of 3-fluorobenzoic acid.

A typical synthetic protocol would involve the reaction of 3-acetylphenylamine with 3-fluorobenzoyl chloride. The 3-fluorobenzoyl chloride can be prepared from 3-fluorobenzoic acid and a chlorinating agent. The subsequent reaction with 3-acetylphenylamine, usually in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) and in the presence of a base, would yield this compound.

Alternatively, a coupling agent-mediated reaction between 3-fluorobenzoic acid and 3-acetylphenylamine provides a direct route to the target compound. This one-pot procedure can be advantageous in terms of operational simplicity.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The solid nature of many benzamide (B126) derivatives at room temperature makes recrystallization a highly effective purification method. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents for recrystallizing benzamides include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexanes.

Column chromatography is another powerful purification technique, particularly for removing impurities with similar solubility characteristics to the product. A solid stationary phase, such as silica (B1680970) gel or alumina, is used, and a liquid mobile phase (eluent) is passed through the column. The components of the crude mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Spectroscopic and Spectrometric Characterization of this compound and its Synthetic Intermediates

The unambiguous identification and characterization of this compound and its synthetic intermediates are achieved through a combination of spectroscopic and spectrometric techniques.

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C=O stretch of the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. Characteristic signals would include the amide N-H proton, the aromatic protons on both phenyl rings, and the methyl protons of the acetyl group.

¹³C NMR spectroscopy would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and acetyl groups, and the carbons of the aromatic rings.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of analogous structures.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, a singlet for the amide proton (N-H), and a singlet for the acetyl methyl protons (CH₃). |

| ¹³C NMR | Resonances for aromatic carbons, and distinct signals for the amide and acetyl carbonyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, amide C=O stretching, and acetyl C=O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C₁₅H₁₂FNO₂. |

Biological Activity Profiling of N 3 Acetylphenyl 3 Fluorobenzamide in Preclinical in Vitro Systems

High-Throughput Screening (HTS) for Initial Biological Hit Identification

No public data is available from high-throughput screening campaigns that include N-(3-acetylphenyl)-3-fluorobenzamide.

Cell-Based Assays for Functional Efficacy and Phenotypic Assessment

There are no published studies detailing the evaluation of this compound in cell-based assay systems.

Evaluation in Relevant Cell Lines (e.g., cancer, inflammatory, or infectious disease models)

No information has been reported on the testing of this compound in any specific cell lines.

Reporter Gene Assay Systems

There is no evidence of this compound being evaluated in reporter gene assays to assess its effect on specific signaling pathways or gene transcription.

Cellular Pathway Modulation Assays

No studies have been published that investigate the ability of this compound to modulate specific cellular pathways.

Determination of Half-Maximal Efficacy (EC50) in In Vitro Biological Systems

The half-maximal effective concentration (EC50) is a critical measure in pharmacology, indicating the concentration of a drug that induces a response halfway between the baseline and maximum effect. The determination of EC50 values is fundamental for characterizing the potency of a compound. As of this review, no in vitro studies have been published that report the EC50 value for this compound in any biological system.

Molecular Mechanisms and Target Identification of N 3 Acetylphenyl 3 Fluorobenzamide

Strategies for Molecular Target Deconvolution

The identification of a bioactive compound's molecular targets is a critical step in drug discovery and development. This process, often termed target deconvolution or target identification, can be approached through several powerful strategies.

Affinity-Based Protein Profiling (ABPP)

Affinity-Based Protein Profiling (ABPP) is a robust chemical proteomics technique used to identify the protein targets of a small molecule within a complex biological system. This method typically involves the use of a chemical probe derived from the compound of interest, which is designed to covalently bind to its protein targets. Subsequent proteomic analysis can then identify these tagged proteins.

As of this review, there are no published studies that have employed Affinity-Based Protein Profiling to specifically identify the molecular targets of N-(3-acetylphenyl)-3-fluorobenzamide. The application of this technique would require the synthesis of a suitable probe, a task that has not yet been described in the available scientific literature.

Proteomics-Based Target Identification

Proteomics-based approaches offer a broader, unbiased view of a compound's interactions by analyzing changes in the proteome upon treatment with the molecule. Techniques such as drug affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, are common.

A thorough review of scientific databases reveals a lack of studies utilizing proteomics-based methods to deconvolute the targets of this compound. Consequently, there is no available data on which proteins or protein complexes may be directly or indirectly affected by this compound.

Ligand-Target Binding Assays

Once potential targets are identified, the direct interaction between the ligand (in this case, this compound) and its putative target protein must be validated and characterized. Various biophysical assays are available for this purpose.

Radioligand Binding Approaches

Radioligand binding assays are a classic and highly sensitive method for quantifying the affinity of a ligand for a receptor or enzyme. This technique involves the use of a radioactively labeled form of the ligand to measure its binding to the target.

Currently, there is no evidence in the scientific literature of a radiolabeled version of this compound having been synthesized or utilized in binding assays. As a result, key parameters such as the dissociation constant (Kd), which quantifies the binding affinity, have not been determined for this compound through this method.

Label-Free Binding Technologies (e.g., Surface Plasmon Resonance)

Label-free technologies, such as Surface Plasmon Resonance (SPR), have become indispensable tools in studying molecular interactions in real-time. SPR measures the change in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized target, providing kinetic data on the association and dissociation of the complex.

Despite the utility of SPR in drug discovery, there are no publicly available studies that have used this technology to investigate the binding kinetics of this compound with any potential protein target.

The following table illustrates the type of data that could be generated from an SPR experiment, though it is important to note that this is a hypothetical representation due to the absence of actual experimental data for this compound.

| Parameter | Description | Hypothetical Value |

| ka (Association Rate Constant) | The rate at which the ligand binds to the target. | Data not available |

| kd (Dissociation Rate Constant) | The rate at which the ligand-target complex dissociates. | Data not available |

| KD (Equilibrium Dissociation Constant) | The ratio of kd to ka, indicating the affinity of the ligand for the target. | Data not available |

| This table is for illustrative purposes only, as no experimental data for this compound is currently available. |

Structure Activity Relationship Sar Studies and Computational Approaches for N 3 Acetylphenyl 3 Fluorobenzamide

Rational Design and Synthesis of N-(3-acetylphenyl)-3-fluorobenzamide Analogues for SAR Elucidation

The rational design of analogues of this compound is pivotal for a systematic exploration of its SAR. This process involves the strategic modification of different parts of the molecule to understand their contribution to its biological effect. The synthesis of these analogues typically follows established amidation protocols, primarily involving the coupling of a substituted benzoic acid or its activated derivative with a corresponding aniline (B41778).

For the synthesis of this compound and its analogues, a common route would involve the reaction of 3-fluorobenzoyl chloride with 3-aminoacetophenone. To explore the SAR, analogues would be synthesized by introducing a variety of substituents on both the 3-fluorobenzoyl and the 3-acetylphenyl rings.

Table 1: Proposed Analogues of this compound for SAR Studies

| Analogue ID | Modification on 3-Fluorobenzoyl Ring | Modification on 3-Acetylphenyl Ring | Rationale for Synthesis |

|---|---|---|---|

| A1 | 2-fluoro | Unchanged | Investigate positional isomerism of the fluorine atom. |

| A2 | 4-fluoro | Unchanged | Assess the impact of fluorine's position on activity. |

| A3 | 3-chloro | Unchanged | Compare the effect of a different halogen at the same position. |

| A4 | 3-methoxy | Unchanged | Evaluate the influence of an electron-donating group. |

| B1 | Unchanged | 2-acetyl | Examine the positional isomerism of the acetyl group. |

| B2 | Unchanged | 4-acetyl | Study the effect of the acetyl group's position on the aniline ring. |

| B3 | Unchanged | 3-propionyl | Investigate the impact of a larger acyl group (steric effects). |

| B4 | Unchanged | 3-amino | Explore the effect of a strongly electron-donating and polar group. |

The synthesis of these analogues would allow for a detailed investigation of how electronic and steric factors influence the molecule's biological activity. For instance, comparing analogues A1, A2, and the parent compound would reveal the optimal position for the fluorine substituent on the benzoyl ring. Similarly, comparing B1, B2, and the parent compound would elucidate the preferred location of the acetyl group on the phenylamine moiety.

Analysis of Substituent Effects on Biological Activity (e.g., positional, electronic, steric)

The biological activity of this compound analogues is anticipated to be highly dependent on the nature and position of its substituents.

Steric Effects: The size of the substituents can impact how the molecule fits into a binding pocket. For example, replacing the acetyl group with a larger propionyl group (Analogue B3) would increase steric bulk, which could either enhance or diminish activity depending on the topology of the receptor site.

Table 2: Predicted Impact of Substitutions on Biological Activity

| Substituent Modification | Predicted Effect | Rationale |

|---|---|---|

| Varying fluorine position | Significant change in activity | Alters dipole moment and potential for specific halogen bonds. |

| Replacing fluorine with other halogens | Modulated activity | Changes in electronegativity and size will affect binding affinity. |

| Varying acetyl position | Significant change in activity | Affects molecular geometry and potential hydrogen bond interactions. |

| Replacing acetyl with larger acyl groups | Activity may decrease | Increased steric hindrance could prevent optimal binding. |

| Introducing electron-donating groups | Altered activity profile | Changes in electronic properties can affect key interactions with the target. |

In Silico Computational Chemistry Studies

Computational chemistry provides powerful tools to predict and rationalize the SAR of this compound and its analogues, offering insights at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. scialert.netresearchgate.netresearchgate.net For this compound, if a biological target is identified, docking studies could reveal key interactions. It would be expected that the amide group forms hydrogen bonds with residues in the binding pocket. The 3-fluoro substituent might engage in favorable halogen bonding or other electrostatic interactions. The acetyl group could also act as a hydrogen bond acceptor. Docking studies of a series of analogues can help to explain observed SAR trends. nih.gov

Table 3: Potential Interactions of this compound in a Hypothetical Binding Site

| Molecular Feature | Potential Interaction Type | Interacting Partner in Receptor |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen or acidic residue |

| Amide C=O | Hydrogen Bond Acceptor | Amide N-H or basic residue |

| 3-Fluoro group | Halogen Bond / Dipole-Dipole | Electron-rich atom or polar residue |

| 3-Acetyl group | Hydrogen Bond Acceptor | Hydrogen bond donor residue |

| Phenyl rings | π-π Stacking / Hydrophobic | Aromatic residues (e.g., Phe, Tyr, Trp) |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. tandfonline.com An MD simulation of this compound bound to its target would reveal the stability of the predicted binding mode and the flexibility of the ligand within the binding site. This can provide a more accurate estimation of the binding free energy and highlight the importance of specific interactions that persist throughout the simulation.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule in detail. rjptonline.orgbohrium.com For this compound, DFT calculations can determine properties like the molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. The MEP map can indicate the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions. researchgate.net DFT calculations on a series of analogues can help to correlate electronic properties with biological activity. researchgate.net

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.comarchivepp.comijpsr.com For a set of this compound analogues with known biological activities, a QSAR model could be developed. nih.govjppres.com This model would use various molecular descriptors (e.g., physicochemical, electronic, and steric properties) to predict the activity of new, untested analogues. nih.gov A robust QSAR model can be a valuable tool in guiding the design of more potent compounds. jppres.com

Fragment-Based Design Principles Applied to the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and development of novel therapeutic agents. numberanalytics.com This approach relies on screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits then serve as starting points for the rational design of more potent and selective lead compounds through strategies such as fragment growing, linking, or merging. numberanalytics.com

The this compound molecule can be dissected into three primary fragments:

Fragment A: 3-Fluorobenzamide (B1676559): A substituted aromatic ring with a key amide functionality.

Fragment B: Amide Linker: The central connecting unit.

Fragment C: 3-Acetylaniline: A phenyl ring bearing an acetyl group.

In a hypothetical FBDD campaign, these fragments, or similar chemical entities, could be identified through high-throughput screening of a fragment library against a specific biological target. The initial hits would likely exhibit weak binding affinities, typically in the micromolar to millimolar range. The key to FBDD is that these small fragments can form highly efficient interactions with the target protein, providing a solid foundation for optimization.

Hypothetical Fragment Screening and Optimization

The following table illustrates a hypothetical scenario where fragments resembling the components of this compound are identified and subsequently optimized.

| Fragment ID | Fragment Structure | Fragment Type | Hypothetical Binding Affinity (Kd) | Ligand Efficiency (LE) | Optimization Strategy |

| F1 | 3-Fluorobenzamide | Benzamide (B126) | 500 µM | 0.35 | Fragment Growing |

| F2 | 3-Acetylaniline | Phenyl | 800 µM | 0.32 | Fragment Growing |

Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a compound relative to its size. It is calculated as the binding energy per heavy atom.

Once initial fragment hits like F1 and F2 are identified and their binding modes are characterized, typically through biophysical techniques such as X-ray crystallography or NMR spectroscopy, the process of optimization can begin.

Fragment Growing:

The "fragment growing" strategy involves extending a fragment hit to engage with adjacent pockets of the target protein, thereby increasing its binding affinity. For instance, starting with the 3-fluorobenzamide fragment (F1 ), medicinal chemists could systematically add functional groups to explore the surrounding chemical space. The addition of a phenyl group with an acetyl substituent at the meta position, guided by structural data, could lead to the development of the full this compound molecule.

The following table demonstrates a hypothetical structure-activity relationship (SAR) for the fragment growing approach, starting from the 3-fluorobenzamide core.

| Compound ID | Modification from 3-Fluorobenzamide | Hypothetical IC50 |

| F1 | - | >1000 µM |

| F1a | Addition of a phenyl group | 50 µM |

| F1b | Addition of a 3-acetylphenyl group | 5 µM |

| This compound | Complete Molecule | 0.5 µM |

Fragment Linking and Merging:

Alternative FBDD strategies include fragment linking and merging. In fragment linking, two different fragments that bind to adjacent sites on the target are connected via a chemical linker. Fragment merging involves overlapping two fragments that share a common binding area to design a single, more potent molecule. While not directly illustrated here for this compound, these approaches represent powerful tools in the FBDD arsenal.

Computational Approaches in Fragment-Based Design

Computational methods play a crucial role in modern FBDD. Molecular docking studies can be employed to predict the binding modes of fragments and to prioritize which fragments to screen experimentally. nih.gov Furthermore, computational tools can guide the optimization process by predicting how modifications to a fragment will affect its binding affinity and other physicochemical properties. For instance, in silico modeling could be used to explore different substitution patterns on the phenyl rings of this compound to identify derivatives with potentially improved activity.

In a hypothetical computational study, the binding energy of 3-fluorobenzamide with a target protein might be calculated to be -6.5 kcal/mol. niscpr.res.in This information would then be used to guide the synthesis of analogs with predicted enhanced binding.

The Chemical Biology Applications of this compound Remain Undisclosed in Public Research

Despite the growing interest in novel chemical probes for biological exploration, a thorough review of publicly available scientific literature reveals a significant lack of specific research on the chemical biology applications of this compound. While the broader class of N-phenylbenzamide derivatives has been investigated for various biological activities, detailed studies focusing on this particular compound's development as a chemical probe, its use in pathway elucidation, or its applications in phenotypic screening and target validation are not presently available in the public domain.

The exploration of small molecules as tools to interrogate biological systems is a cornerstone of modern chemical biology. These chemical probes, when properly characterized, can offer unparalleled insights into the complex molecular mechanisms that govern cellular processes. The development of such a probe typically involves a rigorous process of synthesis, biological screening, and optimization to ensure potency, selectivity, and a well-defined mechanism of action.

Subsequent to its development, a chemical probe can be instrumental in pathway elucidation and functional mechanism investigations . By observing the effects of the probe on cellular or organismal systems, researchers can infer the role of its molecular target in various biological pathways. This can involve a range of techniques, from proteomic and metabolomic analyses to high-resolution imaging, to map the functional consequences of target engagement by the probe.

Furthermore, chemical probes are invaluable in phenotypic screening and target validation . In phenotypic screens, compounds are tested for their ability to induce a specific, observable change in a cell or organism, without prior knowledge of the molecular target. A well-characterized probe can be used as a positive control in such screens or to help identify the molecular targets of novel bioactive compounds. Once a potential drug target is identified, a selective chemical probe can be used to validate its role in a disease process, providing crucial evidence to support the development of new therapeutic agents.

While the potential for this compound to be developed and utilized in these applications exists, the absence of published research prevents a detailed discussion of its specific roles. The scientific community awaits studies that may shed light on the biological activities and potential applications of this compound. Until such research is made public, its contributions to the field of chemical biology remain speculative.

Derivatization and Lead Optimization Strategies for N 3 Acetylphenyl 3 Fluorobenzamide Analogues

Rational Design of N-(3-acetylphenyl)-3-fluorobenzamide Derivatives for Enhanced Efficacy

Rational drug design leverages an understanding of a biological target's structure and the corresponding structure-activity relationships (SAR) of ligands to design more potent and selective molecules. For the this compound series, this process involves systematically modifying specific parts of the molecule and observing the effect on biological activity.

The core scaffold can be dissected into three primary regions for modification:

The 3-Fluorobenzamide (B1676559) Ring (A-ring): The fluorine atom's position and electronic properties are critical. Modifications could include shifting the fluorine to the 2- or 4-position or replacing it with other electron-withdrawing or electron-donating groups (e.g., -Cl, -CH₃, -OCH₃) to probe interactions within the target's binding pocket.

The Amide Linker: This central group is often crucial for establishing key hydrogen bonds with the target protein. While generally conserved, its conformation can be influenced by adjacent substituents.

The 3-Acetylphenyl Ring (B-ring): The acetyl group provides a key interaction point. Modifications here can be extensive, including altering the ketone to an alcohol or an amine, changing its position on the ring, or replacing it entirely with other functional groups to explore different binding interactions.

Detailed SAR studies are essential to guide these modifications. By synthesizing and testing a matrix of analogues, researchers can build a comprehensive understanding of which chemical features are critical for efficacy. For instance, an initial study might explore how different substituents on the 3-acetylphenyl ring impact inhibitory activity against a specific kinase, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound This table presents illustrative data for educational purposes and does not represent real experimental results.

| Compound ID | B-Ring Modification (R Group) | Hypothetical IC₅₀ (nM) | Notes |

|---|---|---|---|

| Parent | -C(O)CH₃ | 150 | Baseline activity. |

| Analogue 1A | -CH(OH)CH₃ | 320 | Reduction of ketone decreases potency, suggesting H-bond acceptor is important. |

| Analogue 1B | -C(O)CH₂CH₃ | 125 | Slight increase in potency; pocket may tolerate larger alkyl groups. |

| Analogue 1C | -CN | 210 | Nitrile as a ketone isostere is less effective in this position. |

| Analogue 1D | -SO₂CH₃ | 95 | Sulfone group significantly improves potency, likely forming new interactions. |

| Analogue 1E | -C(O)NH₂ | 450 | Primary amide substitution is detrimental to activity. |

Such analyses reveal that for this hypothetical target, a strong hydrogen bond acceptor at the 3-position of the phenyl ring is crucial, and that a sulfone group may be a more effective interacting moiety than the original ketone. nih.govesisresearch.org This knowledge allows medicinal chemists to focus their synthetic efforts on more promising areas of chemical space.

Scaffold Hopping and Bioisosteric Replacements within the Benzamide (B126) Series

While iterative modifications can fine-tune a compound's properties, sometimes more significant structural changes are needed to overcome issues like poor pharmacokinetics, toxicity, or patentability. Scaffold hopping and bioisosteric replacement are two key strategies for achieving this. bhsai.orgnih.gov

Scaffold hopping aims to identify structurally novel core motifs that maintain the original compound's key binding interactions. dundee.ac.uknih.gov Instead of modifying substituents on the existing this compound framework, this approach replaces the entire benzamide core with a different chemical scaffold that presents the key functional groups in a similar spatial orientation.

Common bioisosteric replacements for the amide group include:

1,2,3-Triazoles: These are stable, can mimic the hydrogen bonding properties of amides, and are readily synthesized. cambridgemedchemconsulting.com

Oxadiazoles: These heterocycles can also act as amide isosteres and may improve metabolic stability. cambridgemedchemconsulting.com

Trifluoroethylamine: This group can mimic the electronic properties of the amide carbonyl while being resistant to proteolysis. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Amide Linker

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Mimics H-bonding; enhances metabolic stability. nih.gov |

| Amide (-CONH-) | Oxadiazole | Metabolically stable amide isostere. cambridgemedchemconsulting.com |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Can alter H-bonding and solubility, but may introduce acidity. cambridgemedchemconsulting.com |

| Fluorine (-F) | Hydroxyl (-OH) | Similar in size; alters electronics and introduces H-bonding capability. u-tokyo.ac.jp |

| Acetyl (-C(O)CH₃) | Sulfone (-SO₂CH₃) | Maintains H-bond acceptor property with different geometry and electronics. |

By employing these strategies, researchers can generate diverse analogues that move beyond simple decoration of the parent scaffold, potentially leading to compounds with fundamentally improved drug-like properties. nih.gov

Application of Artificial Intelligence and Machine Learning in Lead Optimization

In recent years, artificial intelligence (AI) and machine learning (ML) have become transformative tools in drug discovery, significantly accelerating the lead optimization process. nih.govpreprints.org These computational methods can analyze vast datasets to identify complex patterns and make predictions, guiding medicinal chemists toward more promising molecules with greater efficiency. ijpsjournal.com

Generative models are AI algorithms that can design new molecules de novo. ijpsjournal.com By learning the underlying patterns from a database of known active compounds, these models can propose novel chemical structures that are likely to possess desired properties. For the this compound series, a generative model could be trained on a dataset of known benzamide derivatives active against a specific target.

The model would then generate new molecular structures that:

Adhere to the fundamental rules of chemical bonding and stability.

Retain the key pharmacophoric features required for biological activity.

Explore novel chemical space, potentially identifying entirely new scaffolds or substituent patterns that a human chemist might not have conceived.

A major challenge in lead optimization is predicting how a chemical modification will affect a molecule's various properties. Predictive ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to address this. nih.gov These models learn the correlation between a molecule's structural features (descriptors) and its measured biological activity or physicochemical properties.

For the this compound series, predictive models can be built to forecast a range of critical parameters:

Potency: Predicting the IC₅₀ or Kᵢ value against the primary target.

Selectivity: Predicting activity against off-target proteins to minimize side effects.

ADME Properties: Predicting Absorption, Distribution, Metabolism, and Excretion parameters like solubility, permeability, and metabolic stability.

Table 3: Application of Predictive Modeling in the Lead Optimization of Benzamide Analogues

| Property to Predict | Modeling Approach | Potential Impact on Design |

|---|---|---|

| Target Affinity | 3D-QSAR, Support Vector Machines | Prioritize synthesis of compounds predicted to be highly potent. |

| Metabolic Stability | Random Forest, Gradient Boosting | Identify and replace metabolically liable sites on the scaffold. |

| Aqueous Solubility | Graph Neural Networks | Guide modifications to enhance solubility and improve potential for oral bioavailability. |

| Toxicity | Deep Neural Networks | Flag molecules with a high probability of toxicity early, reducing late-stage failures. nih.gov |

By using these predictive models, researchers can perform virtual screening of thousands of potential analogues, prioritizing the synthesis of only those with the highest likelihood of success, thereby saving significant time and resources. nih.gov

Multi-objective Optimization Approaches in this compound Analogues

Drug discovery is inherently a multi-objective optimization (MOO) problem. csmres.co.uknih.gov An ideal drug candidate must simultaneously satisfy numerous, often conflicting, criteria: high potency, high selectivity, good solubility, high metabolic stability, low toxicity, and synthetic feasibility. Optimizing one property, such as potency, can often have a detrimental effect on another, like solubility. researchgate.net

MOO methods use computational algorithms to navigate these complex trade-offs and identify compounds that represent the best possible compromise across all desired properties. nih.gov Instead of optimizing a single parameter at a time, these approaches evaluate molecules based on a "desirability index" that combines scores for multiple objectives. csmres.co.uk

For the this compound series, an MOO workflow could be established as follows:

Define Objectives: Establish quantitative goals for key parameters (e.g., IC₅₀ < 10 nM, solubility > 100 µM, microsomal clearance < 10 µL/min/mg).

Develop Predictive Models: Build reliable predictive models for each objective, as described in section 7.3.2.

Apply Optimization Algorithm: Use an evolutionary algorithm or other optimization technique to explore the chemical space. arxiv.org The algorithm would use the predictive models to score virtual compounds against all objectives simultaneously.

Identify Pareto Optimal Solutions: The output is not a single "best" compound, but rather a set of "Pareto optimal" solutions. For each compound in this set, no other compound is superior in all objectives. This provides medicinal chemists with a curated list of high-quality, balanced candidates for synthesis and testing.

Table 4: Example of a Multi-Objective Optimization Framework

| Objective | Goal | Potential Trade-off |

|---|---|---|

| Potency (IC₅₀) | Minimize | Increasing potency by adding lipophilic groups may decrease solubility. |

| Solubility | Maximize | Adding polar groups to improve solubility may reduce cell permeability. |

| Metabolic Stability | Maximize | Blocking metabolic sites with stable groups (e.g., fluorine) can increase lipophilicity. |

| Selectivity | Maximize | Improving selectivity for the primary target may reduce potency. |

This holistic approach helps to avoid "molecular obesity" and other pitfalls of single-objective optimization, leading to the identification of more viable and well-rounded drug candidates. researchgate.net

Future Directions and Research Perspectives in N 3 Acetylphenyl 3 Fluorobenzamide Research

Exploration of Novel Biological Targets for N-(3-acetylphenyl)-3-fluorobenzamide

The core structure of this compound, featuring a substituted benzamide (B126), is a common pharmacophore found in a diverse range of therapeutic agents. This suggests that the compound could interact with a variety of biological targets. Future research should prioritize a systematic exploration of these potential interactions to identify novel therapeutic applications.

A primary area of investigation would be the compound's potential as an enzyme inhibitor. The benzamide moiety is a well-established feature in molecules targeting enzymes such as histone deacetylases (HDACs). Given that some benzamide derivatives have shown activity as HDAC inhibitors, it would be logical to screen this compound against this class of enzymes, which are crucial targets in oncology and neurology.

Furthermore, the broader class of benzamides has been associated with anti-inflammatory and analgesic properties. This warrants an investigation into the effects of this compound on key inflammatory pathways and pain receptors. High-throughput screening assays could be employed to assess its activity against targets like cyclooxygenase (COX) enzymes or various cytokine receptors.

Another promising direction is the exploration of its potential as an anticancer agent. The N-acetylphenyl group, in conjunction with the fluorobenzamide scaffold, could confer activity against various cancer-related targets. For instance, some related structures have been investigated for their ability to inhibit kinases or other signaling proteins crucial for tumor growth and proliferation. A comprehensive screening against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects and guide further mechanistic studies.

The table below summarizes potential biological targets for future investigation based on the activities of structurally related compounds.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Histone Deacetylases (HDACs), Cyclooxygenases (COX) | Oncology, Neurology, Inflammation |

| Receptors | Cytokine Receptors, G-protein coupled receptors (GPCRs) | Inflammation, Pain Management |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology |

Integration of Advanced Experimental and Computational Methodologies in Compound Design

To efficiently explore the therapeutic potential of this compound and to optimize its properties, the integration of advanced experimental and computational methodologies is essential. A synergistic approach, combining in silico modeling with in vitro and in vivo testing, can accelerate the drug discovery and development process.

Computational Approaches:

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding affinity and mode of interaction of this compound with the three-dimensional structures of various biological targets. This can help prioritize experimental testing and identify the most promising target classes.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target, helping to understand the stability of the interaction and the key residues involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogs of this compound, QSAR models can be developed to correlate specific structural features with biological activity. This can guide the design of more potent and selective derivatives.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of the compound against large libraries of biological targets, enabling a broad-based approach to identify novel activities.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be deconstructed into smaller fragments for screening against various targets. Hits from these screens can then be built up into more potent lead compounds.

Chemical Proteomics: This technique can be used to identify the direct cellular targets of this compound by using chemical probes to capture and identify binding partners in a cellular context.

The following table outlines a potential integrated workflow for the design and optimization of this compound derivatives.

| Phase | Methodology | Objective |

| Target Identification | High-Throughput Screening, Chemical Proteomics | To identify the primary biological targets of the compound. |

| Hit-to-Lead Optimization | Molecular Docking, QSAR, Synthesis of Analogs | To improve the potency, selectivity, and pharmacokinetic properties of the initial hit. |

| Mechanism of Action Studies | Molecular Dynamics Simulations, In Vitro Assays | To elucidate the precise molecular mechanism by which the compound exerts its biological effect. |

Collaborative Opportunities in Academic and Industrial Chemical Biology Initiatives

The exploration of a novel chemical entity like this compound can be significantly accelerated through collaborative efforts between academic institutions and the pharmaceutical industry. nih.gov Such partnerships can leverage the innovative research environment of academia with the drug development expertise and resources of industry. advancementsinoncology.com

Public-Private Partnerships (PPPs):

The formation of PPPs can provide a structured framework for collaboration. suschem.org These partnerships can pool resources and expertise to tackle the challenges of early-stage drug discovery. wipo.int Government agencies and non-profit foundations often play a crucial role in facilitating and funding these initiatives. technologieland-hessen.de

Academic-Industrial Collaborations:

Direct collaborations between academic research groups and pharmaceutical companies can be highly effective. acs.org Academic labs can contribute by performing fundamental research on the mechanism of action and identifying novel targets, while industrial partners can provide access to their compound libraries, screening platforms, and expertise in medicinal chemistry and clinical development. advancementsinoncology.com

Consortia and Thematic Research Centers:

The establishment of research consortia focused on specific therapeutic areas, such as oncology or neurodegenerative diseases, can create a collaborative ecosystem for advancing research on promising compounds like this compound. rarediseasesnetwork.org These consortia can bring together researchers from multiple institutions and companies to share data, resources, and expertise, thereby accelerating the pace of discovery. fda.gov

Q & A

Q. Q. What safety protocols are critical when handling This compound?

- Methodology: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store at 2–8°C under inert gas. For spills, neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste. Reference SDS guidelines for acute toxicity (LD₅₀ data from analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.